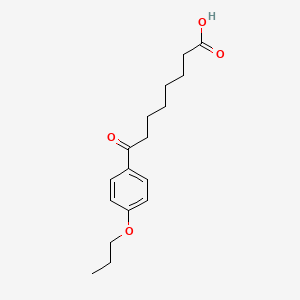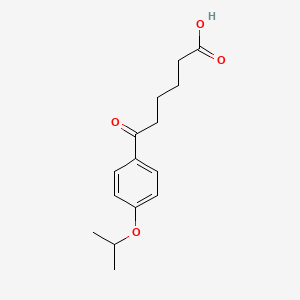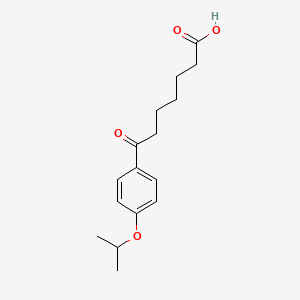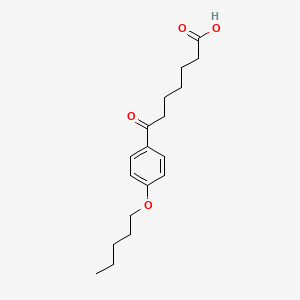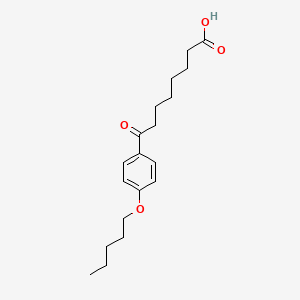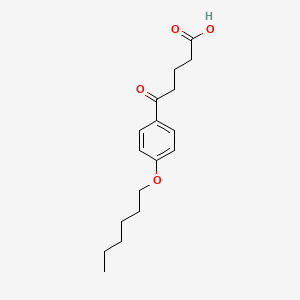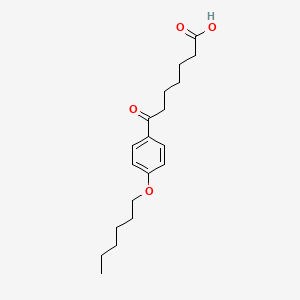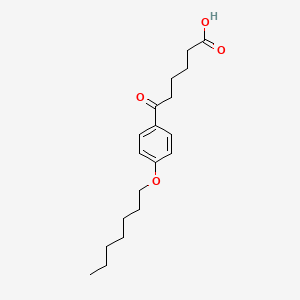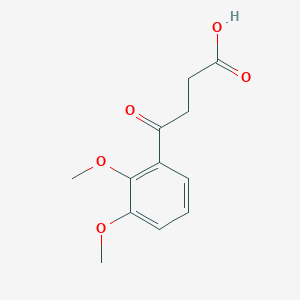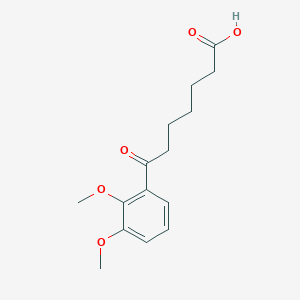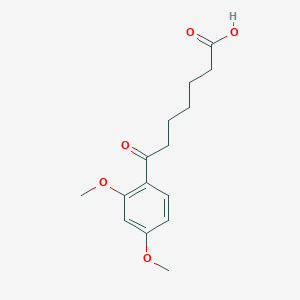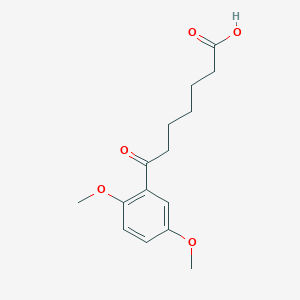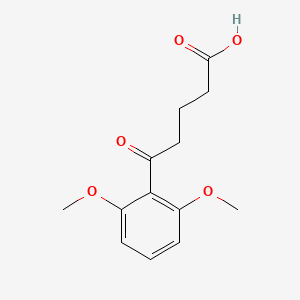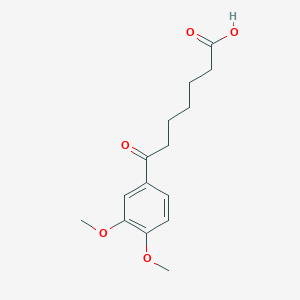![molecular formula C14H16O5 B1325834 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951894-15-8](/img/structure/B1325834.png)
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a chemical compound with a molecular weight of 264.28 . Its IUPAC name is 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid . It has diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Metabolic Regulation and Energy Expenditure
Brown and beige adipose tissue, emerging as distinct endocrine organs, are functionally linked with skeletal muscle and adipose tissue metabolism, playing a role in systemic energy expenditure. Research has identified 3-methyl-2-oxovaleric acid, among others, as small molecule metabokines synthesized in browning adipocytes. These metabokines, including 3-methyl-2-oxovaleric acid, are secreted and induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism in skeletal myocytes. This suggests a potential role of these compounds in regulating adiposity, energy expenditure, and metabolic homeostasis (Whitehead et al., 2021).
Anti-inflammatory Activities
New phenolic compounds isolated from plants, such as Eucommia ulmoides Oliv., have shown modest inhibitory activities against inflammation. Among these compounds, derivatives of 5-oxoproline and other related molecules have been evaluated for their effects on LPS-induced NO production in macrophage cells. This research enriches the chemical understanding of these compounds and provides a basis for further investigation into their anti-inflammatory effects (Ren et al., 2021).
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCKEPKRBAALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

